![molecular formula C15H15BrClN2O4P B142535 p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate CAS No. 154201-85-1](/img/structure/B142535.png)
p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate
Übersicht
Beschreibung
P-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including biochemistry and pharmacology. This compound is a derivative of indole, a heterocyclic organic compound that has been found to exhibit various biological activities. p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.
Wirkmechanismus
P-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, thereby inhibiting the cellular signaling pathway that the kinase is involved in. The specific protein kinases that p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate inhibits may vary depending on the concentration of the compound and the cell type being studied.
Biochemical and Physiological Effects
p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate has been found to exhibit various biochemical and physiological effects, such as inhibiting the proliferation of cancer cells, reducing the production of pro-inflammatory cytokines, and increasing the activity of antioxidant enzymes. These effects are thought to be due to the compound's ability to inhibit the activity of protein kinases, which play a crucial role in these cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
P-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate has several advantages for lab experiments, including its high potency and specificity for protein kinases. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate may have limitations, such as its potential toxicity and the need for further studies to determine its optimal concentration and exposure time in different cell types.
Zukünftige Richtungen
There are several future directions for research on p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate, including:
1. Studying its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigating its potential as a therapeutic agent for various types of cancer, including breast cancer and lung cancer.
3. Exploring its effects on other cellular signaling pathways, such as the MAPK and PI3K/Akt pathways.
4. Developing more potent and selective derivatives of p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate for use in research and potential clinical applications.
5. Studying the compound's pharmacokinetics and pharmacodynamics to determine its optimal dosing and administration routes.
In conclusion, p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate is a promising compound that has gained attention in scientific research due to its potential applications in various fields, including biochemistry and pharmacology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively, providing valuable insights into its potential as a therapeutic agent.
Synthesemethoden
P-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate is synthesized using a specific method that involves the reaction of 5-bromo-6-chloroindole with p-toluidine and phosphoryl chloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, and a base, such as triethylamine. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
P-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate has been found to exhibit various biological activities, such as inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. This compound has been studied extensively for its potential applications in cancer research, as protein kinases are often overactive in cancer cells. p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate has also been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.C7H9N/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHVYTJTZAKPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165559 | |
Record name | Magenta phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate | |
CAS RN |
154201-85-1 | |
Record name | Magenta phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magenta phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.